molecular formula C18H19NO3S2 B2935488 Methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 896339-82-5

Methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2935488
CAS No.: 896339-82-5
M. Wt: 361.47
InChI Key: YNBCFKBRJRZHDX-UHFFFAOYSA-N
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Description

Methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a 3-(methylthio)benzamido substituent at position 2 and a methyl ester at position 2. Its structure combines a bicyclic core with a sulfur-containing aromatic moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-[(3-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c1-22-18(21)15-13-8-3-4-9-14(13)24-17(15)19-16(20)11-6-5-7-12(10-11)23-2/h5-7,10H,3-4,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBCFKBRJRZHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzo[b]thiophene structure. One common approach is the Friedel-Crafts acylation to introduce the carboxylate group, followed by subsequent reactions to add the methylthio and benzamido groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.

  • Addition Reactions: Involving reagents that add across double or triple bonds.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of derivatives with different substituents.

  • Addition: Creation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with specific enzymes or receptors can provide insights into biological processes.

Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, targeting specific diseases or conditions.

Industry: Industrially, this compound might find use in the development of new materials or chemicals. Its unique properties could be harnessed for applications in coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biological responses. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs
Compound Name 2-Position Substituent 3-Position Group Molecular Formula
Target Compound 3-(Methylthio)benzamido Methyl ester C₁₉H₂₁NO₃S₂
Ethyl 2-(3-methoxybenzamido)-... 3-Methoxybenzamido Ethyl ester C₁₉H₂₁NO₄S
Compound S8 (Anticancer derivative) p-Bromobenzylideneamino Ethyl ester Not reported
Compound 19 (Antibacterial) 3-Carboxy-1-oxopropylamino Methyl ester C₂₀H₂₁NO₅S

Physicochemical Properties

The methylthio group (S-CH₃) in the target compound introduces distinct electronic and lipophilic effects compared to methoxy (O-CH₃) or halogen substituents:

Table 2: Property Comparison
Compound Name Melting Point (°C) pKa (Predicted) LogP (Estimated)
Target Compound Not reported ~12.8* ~3.5†
Ethyl 2-(3-methoxybenzamido)-... Not reported 12.84 3.1
Compound 2 223–226 Not reported Not reported
Compound S8 Not reported Not reported ~4.2‡

*Derived from methoxy analog ; †Estimated via substituent contributions; ‡Higher LogP due to bromine.

Key Observations :

  • Electron-withdrawing substituents (e.g., p-Br in Compound S8) improve anticancer activity by modulating electronic density .
Antibacterial Activity:
  • Compounds with acylated amino groups (e.g., Compound 19 and Compound 23 ) exhibit moderate to strong antibacterial effects, likely due to interference with bacterial membrane synthesis.
  • SAR Note: Bulky substituents (e.g., tert-butyl in Compound 3 ) may reduce activity, while carboxylic acid derivatives enhance solubility and target binding.
Anticancer Activity:
  • Compound S8 (p-Br-substituted) showed IC₅₀ values comparable to adriamycin against A-549 lung cancer cells .
  • SAR Note: Electron-withdrawing groups at the benzylideneamino position enhance cytotoxicity by stabilizing charge-transfer interactions.
Target Compound Hypotheses:
  • The methylthio group’s moderate electron-donating capacity may balance lipophilicity and target engagement, but specific activity data are needed.

Biological Activity

Methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. Structurally, it belongs to the class of tetrahydrobenzo[b]thiophene derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N2O2SC_{23}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 390.5 g/mol. Its structure features a tetrahydrobenzo[b]thiophene core with a methylthio group and a carboxamide functional group that enhance its biological reactivity.

Biological Activity Overview

Research has demonstrated that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit significant biological activities including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains.
  • Anticancer Properties : Some derivatives have been found to inhibit cancer cell proliferation and induce apoptosis.
  • Analgesic Effects : Certain compounds exhibit pain-relieving properties comparable to standard analgesics.

Antimicrobial Activity

A study involving high-throughput screening of 17,500 compounds identified several tetrahydrobenzo[b]thiophene derivatives as effective biofilm inhibitors against Escherichia coli UTI89. The structure-activity relationships (SARs) indicated that modifications at specific positions on the core structure can enhance antibacterial activity .

Anticancer Properties

In vitro studies have shown that certain derivatives can disrupt microtubule formation in cancer cells. For instance, a derivative demonstrated an EC50 value of 19 nM in inhibiting microtubule depolymerization in the MDA-MB-435 cancer cell line . These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Analgesic Effects

Research conducted using the "hot plate" method on mice revealed that some tetrahydrobenzo[b]thiophene derivatives possess analgesic effects that surpass those of conventional drugs like metamizole . This highlights the therapeutic potential of these compounds in pain management.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Microtubule Disruption : The compound's ability to bind to tubulin and inhibit microtubule polymerization is crucial for its anticancer activity.
  • Biofilm Inhibition : The structural features allow for effective binding to bacterial biofilms, preventing their formation and persistence.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideContains an amino group instead of a methylthio groupExhibits strong antibacterial activity
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateMethyl ester instead of amideEnhanced solubility in organic solvents
4-(Methylthio)benzamide derivativeSimple benzamide structurePotentially lower biological activity compared to complex derivatives

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